molecular formula C12H15N3S B4933431 4-methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole

4-methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole

Cat. No.: B4933431
M. Wt: 233.33 g/mol
InChI Key: CBFQPELWTJSDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole, commonly known as MPT is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and properties. MPT is a derivative of triazole, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of a thioether group in MPT makes it a potent inhibitor of certain enzymes and has led to its application in various scientific research areas.

Scientific Research Applications

Synthesis and Biological Activities

4-Methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a significant heterocyclic compound. Research on these derivatives has led to various applications, primarily in the field of medicinal chemistry. For instance, Ali et al. (2022) synthesized a range of 1,2,4-triazoles evaluating their urease and anti-proliferative activities. This study highlights the potential of these compounds in developing novel therapeutic agents (Ali et al., 2022). Additionally, Küçükgüzel et al. (2004) synthesized 1,2,4-triazole derivatives assessing their anticonvulsant activity, providing insights into the development of new anticonvulsant drugs (Küçükgüzel et al., 2004).

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives have also been explored for antimicrobial and antifungal applications. Arfan et al. (2018) conducted studies on S-alkylated 1,2,4-triazole derivatives, showcasing their potential as cholinesterase inhibitors, which could be significant in developing treatments for diseases like Alzheimer's (Arfan et al., 2018). Furthermore, studies by Popiołek et al. (2011) revealed antimicrobial activities in certain 1,2,4-triazole derivatives, indicating their usefulness in combating microbial infections (Popiołek et al., 2011).

Corrosion Inhibition

Beyond biomedical applications, 1,2,4-triazole derivatives have been studied for their role in corrosion inhibition. Bentiss et al. (2007) explored the use of triazole derivatives in protecting mild steel in hydrochloric acid, demonstrating their potential in industrial applications, particularly in corrosion protection (Bentiss et al., 2007).

Pharmacological Properties

The pharmacological properties of 1,2,4-triazole derivatives are enhanced by various substitutions, as evidenced in the study by Desabattina (2014), which showed that halogen substituted compounds exhibited significant antimicrobial properties (Desabattina, 2014).

Properties

IUPAC Name

4-methyl-3-phenyl-5-propylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-9-16-12-14-13-11(15(12)2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFQPELWTJSDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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